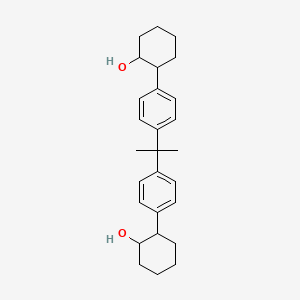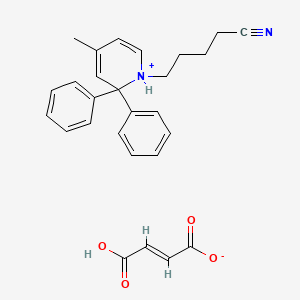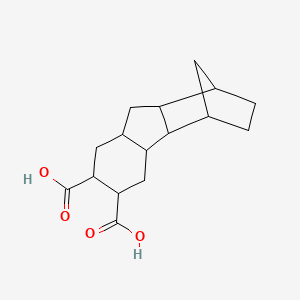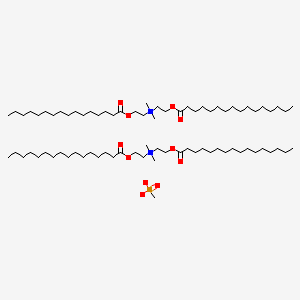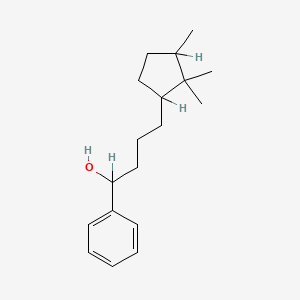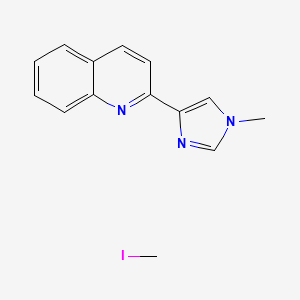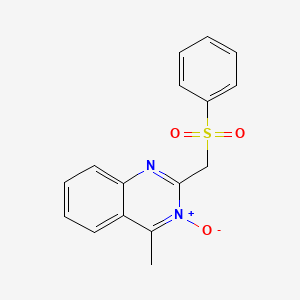
1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential antiviral and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Bromination: Introduction of the bromo group at the 2-position of the sugar moiety.
Glycosylation: Attachment of the sugar moiety to the pyrimidine base.
Deprotection: Removal of any protecting groups used during the synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various nucleoside analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione would involve its incorporation into nucleic acids or interaction with specific enzymes. This could lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Lacks the bromo group.
1-(2-Fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Contains a fluoro group instead of a bromo group.
1-(2-Chloro-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Contains a chloro group instead of a bromo group.
Uniqueness
The presence of the bromo group in 1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione may confer unique chemical reactivity and biological activity compared to its analogs. This could make it particularly useful in specific research or therapeutic applications.
Eigenschaften
CAS-Nummer |
83966-98-7 |
|---|---|
Molekularformel |
C10H13BrN2O5 |
Molekulargewicht |
321.12 g/mol |
IUPAC-Name |
1-[(2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13BrN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1 |
InChI-Schlüssel |
UTMUIPQCQMEAEI-JVZYCSMKSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Br |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


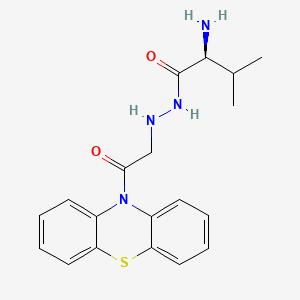
![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
